Lanepitant dihydrochloride

Description

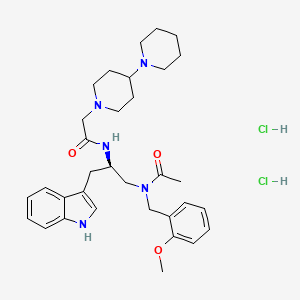

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

170508-05-1 |

|---|---|

Molecular Formula |

C33H47Cl2N5O3 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;dihydrochloride |

InChI |

InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1 |

InChI Key |

WURFRVBOVGQPHZ-QDSLRZTOSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanepitant dihydrochloride; LY-303870 dihydrochloride; LY 303870 dihydrochloride; LY303870 dihydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

Lanepitant Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY-303870) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK-1) receptor.[1][2] Developed by Eli Lilly and Company, it represents a class of compounds that competitively block the binding of the endogenous tachykinin neuropeptide, Substance P (SP), to its primary receptor.[3] This interaction is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[4][5] While Lanepitant has been investigated in clinical trials for migraine prevention and painful diabetic neuropathy, it has not demonstrated significant efficacy in these indications.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Lanepitant dihydrochloride, detailing the underlying signaling pathways, and outlining the experimental protocols used to characterize such compounds.

Core Mechanism of Action: Competitive Antagonism of the NK-1 Receptor

The primary mechanism of action of Lanepitant is its competitive antagonism at the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is the principal target of the neuropeptide Substance P.[4][5] By binding to the NK-1 receptor, Lanepitant prevents Substance P from binding and initiating downstream signaling cascades.[4][6] This blockade of Substance P-mediated signaling is the foundation of Lanepitant's pharmacological effects.

The Substance P/NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1 receptor primarily activates Gαq and Gαs proteins, leading to the initiation of multiple intracellular signaling cascades. Lanepitant, by blocking the initial binding of Substance P, inhibits these downstream events.

References

- 1. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. List of NK1 receptor antagonists - Drugs.com [drugs.com]

Lanepitant Dihydrochloride: A Technical Guide to its Substance P Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant (B1674460) dihydrochloride (B599025), a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, has been a subject of significant interest in drug development.[1] Its mechanism of action lies in its ability to block the binding of Substance P (SP), an undecapeptide neurotransmitter, to the NK-1 receptor.[2] Substance P and its receptor are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[3][4] This technical guide provides an in-depth analysis of the binding affinity of Lanepitant for the Substance P receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Concepts: Substance P and the NK-1 Receptor

Substance P, a member of the tachykinin family of neuropeptides, exerts its biological effects by binding to G protein-coupled receptors (GPCRs), with a preferential affinity for the NK-1 receptor.[4][5] The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events.[3][4] This signaling is implicated in a wide range of biological functions, making the NK-1 receptor an attractive therapeutic target for various conditions.[4] Lanepitant, by acting as a competitive antagonist at this receptor, effectively blocks the downstream effects of Substance P.[2][6]

Quantitative Binding Affinity of Lanepitant

Lanepitant (also known as LY303870) exhibits a high affinity for the human NK-1 receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity.

| Ligand | Receptor | Species | Binding Affinity (Ki) |

| Lanepitant (LY303870) | NK-1 (Peripheral) | Human | 0.15 nM[7] |

| Lanepitant (LY303870) | NK-1 (Central) | Human | 0.10 nM[7] |

| Lanepitant (LY303870) | NK-1 | Rat | ~50-fold lower affinity than human[7] |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Lanepitant's binding affinity for the NK-1 receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled compound (Lanepitant) to compete with a radiolabeled ligand for binding to the receptor.

Objective:

To determine the inhibition constant (Ki) of Lanepitant dihydrochloride for the human NK-1 receptor.

Materials:

-

Receptor Source: Human NK-1 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells) membrane preparation.

-

Radioligand: A high-affinity radiolabeled NK-1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Substance P.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity NK-1 receptor ligand (e.g., unlabeled Substance P).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human NK-1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membrane preparation, radioligand, and a high concentration of unlabeled Substance P.

-

Competition Binding: Receptor membrane preparation, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the Lanepitant concentration.

-

Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of Lanepitant that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate the Ki Value: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream effectors lead to various cellular responses.

Caption: Substance P/NK-1 Receptor Signaling Pathway.

Radioligand Competition Binding Assay Workflow

The workflow for a radioligand competition binding assay involves a series of sequential steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a test compound.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a high-affinity antagonist of the human NK-1 receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on NK-1 receptor-targeted therapeutics. Understanding the precise binding characteristics of compounds like Lanepitant is fundamental to the rational design and development of novel drugs for a range of clinical indications.

References

- 1. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lanepitant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lanepitant Dihydrochloride

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and clinical evaluation of Lanepitant (B1674460) dihydrochloride (B599025), a selective antagonist of the neurokinin-1 (NK1) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Lanepitant is a synthetic organic compound and a non-peptide antagonist of the NK1 receptor.[1] The dihydrochloride salt form is often used in research and clinical settings.

Table 1: Chemical Identifiers for Lanepitant and its Salts

| Identifier | Lanepitant | Lanepitant Dihydrochloride | This compound Trihydrate |

| IUPAC Name | N-[(2R)-1-[Acetyl-[(2-methoxyphenyl)methyl] amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide[2] | N/A | (R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate[3] |

| Molecular Formula | C33H45N5O3[2][4][5] | C33H47Cl2N5O3 | C33H53Cl2N5O6[3] |

| Molecular Weight | 559.74 g/mol [4][5] | 632.66 g/mol [1] | 686.71 g/mol [3] |

| CAS Number | 170566-84-4[2][6] | N/A | 167678-33-3[3] |

| InChI Key | CVXJAPZTZWLRBP-MUUNZHRXSA-N[2][4][6] | N/A | MMXNJDDJYCKAES-BQPUMDETSA-N[3] |

| SMILES | CC(=O)N(Cc1ccccc1OC)C--INVALID-LINK--NC(=O)CN4CCC(CC4)N5CCCCC5[4] | N/A | N/A |

| Stereochemistry | Absolute[4][5] | N/A | N/A |

Mechanism of Action

Lanepitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor.[2][6] The NK1 receptor is a G protein-coupled receptor, and its primary endogenous ligand is Substance P, an undecapeptide involved in pain transmission and inflammation.[7] By competitively binding to the NK1 receptor, Lanepitant blocks the binding of Substance P, thereby inhibiting its downstream signaling pathways.[1] This mechanism was hypothesized to reduce neurogenic inflammation and pain.[1][8]

Synthesis and Manufacturing

While specific, detailed synthesis protocols for Lanepitant are not publicly available in the provided search results, it is known to be a product of chemical synthesis. The synthesis of other novel NK1 receptor antagonists has been described in the scientific literature, often involving multi-step processes. For instance, the synthesis of Netupitant, another NK1 receptor antagonist, has been detailed in various publications, which could serve as a reference for synthetic strategies for compounds with similar scaffolds.[9]

Clinical Trials and Efficacy

Lanepitant was developed by Eli Lilly and underwent several clinical trials for various conditions, primarily focused on pain and inflammation.[2] However, the drug generally failed to demonstrate sufficient efficacy.[2]

Table 2: Summary of Lanepitant Clinical Trial Outcomes

| Indication | Study Design | Dosage | Key Findings | Outcome |

| Migraine Prevention | 12-week, double-blind, parallel, placebo-controlled[8] | 200 mg daily[8] | The response rate for Lanepitant (41.0%) was not statistically significantly greater than for placebo (22.0%).[8] | Ineffective[8] |

| Acute Migraine | Double-blind, placebo-controlled, crossover[10] | 30, 80, and 240 mg orally[10] | No statistically significant difference in improvement in migraine pain at any time for any of the treatments.[10] | Ineffective[10] |

| Painful Diabetic Neuropathy | 8-week, double-blind, parallel, placebo-controlled[11] | 50 mg daily, 100 mg daily, 200 mg twice daily[11] | No dosage of Lanepitant differed significantly from placebo in relieving pain.[11] | Ineffective[11] |

| Osteoarthritis Pain | Randomized controlled trial | N/A | Ineffective in relieving osteoarthritis pain.[12] | Ineffective[12] |

The repeated failure of Lanepitant in clinical trials was thought to be due to its poor penetration of the blood-brain barrier in humans.[2][12] Despite its lack of success as an analgesic, research has continued into its potential applications for peripherally mediated conditions, such as corneal neovascularization.[2]

Analytical Methods

Specific analytical methods for the quantification of Lanepitant in biological matrices are not detailed in the provided search results. However, for compounds of this nature, standard analytical techniques would be employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a common and highly sensitive method for the determination of small molecule drugs and their metabolites in plasma, urine, and other biological samples.[13] Such methods would be crucial for pharmacokinetic and pharmacodynamic studies during drug development.

Experimental Protocols

-

Migraine Prevention Study Protocol: Patients with migraine headaches were enrolled in a 12-week, double-blind, parallel-design study. They were randomized to receive either 200 mg of Lanepitant or a placebo daily. The primary outcome measure was the proportion of patients with a 50% reduction in headache days.[8]

-

Painful Diabetic Neuropathy Study Protocol: Patients with bilateral, distal neuropathic pain were enrolled in an 8-week, double-blind, parallel treatment study. Patients were randomly allocated to receive Lanepitant (50 mg/day, 100 mg/day, or 200 mg twice daily) or a placebo. Efficacy was assessed based on patient-reported daytime and nighttime pain intensity.[11]

-

Acute Migraine Study Protocol: This was a double-blind, placebo-controlled crossover study where outpatients treated four separate migraine attacks with different oral doses of Lanepitant (30, 80, and 240 mg) or a placebo. Pain intensity and associated symptoms were recorded at various time points up to 120 minutes post-dose.[10]

References

- 1. Lanepitant 2HCl | Neurokinin receptor | TargetMol [targetmol.com]

- 2. Lanepitant - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response study of the analgesic effect of lanepitant in patients with painful diabetic neuropathy [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Lanepitant Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (also known by its development code, LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Substance P (SP) is the endogenous ligand for the NK-1 receptor and is implicated in the pathophysiology of pain, inflammation, and various central nervous system disorders. Lanepitant was developed to block the activity of SP at the NK-1 receptor, thereby offering a potential therapeutic avenue for these conditions. While initial preclinical studies demonstrated significant promise, particularly in models of neurogenic inflammation and pain, the compound ultimately failed to show sufficient efficacy in human clinical trials for pain indications. This has been partly attributed to poor penetration of the blood-brain barrier in humans. This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that characterized the pharmacological profile of Lanepitant.

In Vitro Pharmacology

Lanepitant's activity was first characterized through a series of in vitro assays to determine its binding affinity for the NK-1 receptor and its functional antagonism of Substance P-induced cellular responses.

Receptor Binding Affinity

Lanepitant demonstrated high-affinity binding to the human and guinea pig NK-1 receptor, with significantly lower affinity for the rodent receptor, a species difference commonly observed with non-peptide NK-1 antagonists.

Table 1: In Vitro Receptor Binding Affinity of Lanepitant (LY303870)

| Species/Tissue | Receptor | Radioligand | Ki (nM) | Reference |

| Human (Peripheral) | NK-1 | [¹²⁵I]Substance P | 0.15 | [1] |

| Human (Central) | NK-1 | [¹²⁵I]Substance P | 0.10 | [1] |

| Guinea Pig (Brain) | NK-1 | [¹²⁵I]Substance P | ~0.1-0.15 | [1] |

| Rat (Brain) | NK-1 | [¹²⁵I]Substance P | ~5-7.5 | [1] |

Note: The less active enantiomer, LY306155, was found to be 1,000- to 15,000-fold less potent in all species examined.[1]

Functional Antagonism

The functional antagonist activity of Lanepitant was confirmed in several cell-based and tissue-based assays.

Table 2: In Vitro Functional Antagonist Activity of Lanepitant (LY303870)

| Assay | Cell/Tissue Type | Agonist | Parameter | Value | Reference |

| Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Substance P | Ki (nM) | 1.5 | [1] |

| Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Substance P | Ki (nM) | 5 | [1] |

| Vena Cava Contraction | Rabbit | Substance P | pA2 | 9.4 | [1] |

Experimental Protocols

1.3.1. NK-1 Receptor Binding Assay

-

Tissue Preparation: Homogenates of human, guinea pig, or rat brain tissue were prepared.

-

Radioligand: [¹²⁵I]Substance P was used as the radiolabeled ligand.

-

Incubation: Tissue homogenates were incubated with [¹²⁵I]Substance P and varying concentrations of Lanepitant.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was quantified using a gamma counter.

-

Analysis: The inhibition constant (Ki) was calculated from competitive binding curves.

1.3.2. Substance P-Stimulated Phosphoinositide Turnover Assay

-

Cell Culture: UC-11 MG human astrocytoma cells were cultured.

-

Labeling: Cells were labeled with [³H]myo-inositol.

-

Stimulation: Cells were pre-incubated with various concentrations of Lanepitant before being stimulated with Substance P.

-

Extraction: The reaction was stopped, and inositol (B14025) phosphates were extracted.

-

Analysis: The accumulation of [³H]inositol phosphates was measured by liquid scintillation counting. The Ki value was determined from the concentration-response curves.

In Vivo Pharmacology

Lanepitant's efficacy was evaluated in several animal models of inflammation and pain.

Efficacy in Animal Models

Table 3: In Vivo Efficacy of Lanepitant (LY303870)

| Animal Model | Species | Endpoint | Route of Admin. | Efficacy | Reference |

| Dural Inflammation | Guinea Pig | Inhibition of plasma protein extravasation | i.v., p.o. | Dose-dependent inhibition; long duration of action | [2] |

| Bronchoconstriction | Guinea Pig | Inhibition of [Sar⁹,Met(O₂)¹¹]-SP induced bronchoconstriction | i.v. | ED₅₀ = 75 µg/kg | [1] |

| Pulmonary Microvascular Leakage | Guinea Pig | Inhibition of [Sar⁹,Met(O₂)¹¹]-SP induced leakage | i.v. | ED₅₀ = 12.8 µg/kg (bronchi), 18.5 µg/kg (trachea) | [1] |

| Formalin Test (Late Phase) | Rat | Reduction in licking/flinching behavior | p.o. | Dose-dependent inhibition | [3] |

Experimental Protocols

2.2.1. Guinea Pig Dural Inflammation Model

-

Animal Model: Male guinea pigs were anesthetized.

-

Procedure: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation in the dura mater.

-

Drug Administration: Lanepitant was administered intravenously (i.v.) or orally (p.o.) prior to stimulation.

-

Endpoint Measurement: Plasma protein extravasation into the dura mater was quantified as a measure of inflammation.

2.2.2. Rat Formalin Test

-

Animal Model: Male rats were used.

-

Procedure: A dilute solution of formalin was injected into the plantar surface of the hind paw.

-

Drug Administration: Lanepitant was administered orally prior to the formalin injection.

-

Endpoint Measurement: The amount of time the animal spent licking or flinching the injected paw was recorded. The late phase of the response (typically 15-60 minutes post-injection) is considered a measure of inflammatory pain.

Preclinical Pharmacokinetics

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Lanepitant and the workflows of key preclinical experiments.

Caption: Lanepitant's mechanism of action as an NK-1 receptor antagonist.

References

- 1. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phantom Menace: Unraveling the Preclinical Pharmacokinetics of Lanepitant Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanepitant (B1674460), a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, has been investigated for its therapeutic potential in conditions like migraine.[1][2] The NK-1 receptor, the primary receptor for Substance P, is a key player in neurogenic inflammation and pain pathways. Despite its clinical evaluation, a comprehensive public record of the preclinical pharmacokinetics of lanepitant dihydrochloride (B599025) in animal models remains elusive. This technical guide, therefore, navigates the available information and supplements the knowledge gap with data from analogous NK-1 receptor antagonists, primarily aprepitant (B1667566), to provide a foundational understanding for researchers in the field. This guide adheres to the principles of preclinical drug development by outlining standard experimental methodologies and presenting a framework for the pharmacokinetic evaluation of novel chemical entities targeting the NK-1 receptor.

Introduction to Lanepitant and the NK-1 Receptor Pathway

Lanepitant was developed as a high-affinity, selective antagonist for the neurokinin-1 receptor.[2] The therapeutic rationale for NK-1 receptor antagonists stems from their ability to block the effects of Substance P, a neuropeptide implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and emesis.

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3] This activation leads to the coupling with Gαq/11 proteins, stimulating phospholipase C (PLC) and subsequently generating inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[3][4]

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

Figure 1: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor upon binding of Substance P.

Pharmacokinetics of NK-1 Receptor Antagonists in Animal Models: An Analogous Perspective

Due to the limited public data on lanepitant, this section will draw upon the pharmacokinetic profiles of other well-characterized NK-1 receptor antagonists, such as aprepitant, to provide an illustrative overview of what might be expected for lanepitant in preclinical studies.

Absorption

Oral bioavailability of NK-1 receptor antagonists can be variable and species-dependent. For instance, aprepitant is well-absorbed orally in both rats and dogs.[5] However, clinical studies with lanepitant in migraine patients suggested that its oral bioavailability might be low or inconsistent, which could have contributed to its lack of efficacy in those trials.[2]

Distribution

NK-1 receptor antagonists intended for central nervous system (CNS) indications must effectively cross the blood-brain barrier (BBB). The lipophilicity of a compound is a key determinant of its ability to penetrate the CNS. While specific data for lanepitant is unavailable, aprepitant has been shown to penetrate the brain in ferrets.[5]

Metabolism

Hepatic metabolism is the primary route of elimination for many NK-1 receptor antagonists. Aprepitant, for example, is extensively metabolized in both rats and dogs, with several oxidative metabolites identified.[5] Glucuronidation is also a significant metabolic pathway for aprepitant in these species.[5] It is plausible that lanepitant undergoes similar extensive hepatic metabolism.

Excretion

The excretion of metabolites of NK-1 receptor antagonists occurs through both renal and fecal routes. For aprepitant, biliary excretion is the main elimination pathway in rats, while both biliary and urinary excretion are important in dogs.[5]

Summary of Pharmacokinetic Parameters for Aprepitant (as a proxy)

| Parameter | Rat | Dog | Reference |

| Primary Route of Metabolism | Hepatic (Oxidation, Glucuronidation) | Hepatic (Oxidation, Glucuronidation) | [5] |

| Primary Route of Excretion | Biliary | Biliary and Urinary | [5] |

Note: This table is illustrative and based on data for aprepitant. Specific quantitative values for Cmax, Tmax, AUC, and half-life for lanepitant are not publicly available.

Experimental Protocols for Pharmacokinetic Studies

The following outlines standard methodologies for conducting in vivo pharmacokinetic studies in animal models, which would be applicable to the evaluation of lanepitant dihydrochloride.

Animal Models

Commonly used animal models for pharmacokinetic studies include:

-

Rodents: Sprague-Dawley rats are frequently used for initial pharmacokinetic screening.

-

Non-rodents: Beagle dogs are often used as a second species to assess inter-species differences in pharmacokinetics.

Drug Administration and Sample Collection

A typical experimental workflow for determining key pharmacokinetic parameters is as follows:

Figure 2: General experimental workflow for an in vivo pharmacokinetic study.

3.2.1. Intravenous (IV) Administration:

-

Purpose: To determine fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption factors.

-

Procedure: A single bolus dose is administered via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs). Blood samples are collected at predetermined time points.

3.2.2. Oral (PO) Administration:

-

Purpose: To assess oral bioavailability (F), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

-

Procedure: The drug is administered via oral gavage. Blood samples are collected at various time points post-administration.

3.2.3. Sample Processing and Analysis:

-

Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Drug concentrations in plasma and tissue homogenates are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mass Balance and Metabolite Profiling

To understand the routes of elimination and the metabolic fate of a drug, a mass balance study is often conducted using a radiolabeled version of the compound (e.g., ¹⁴C-lanepitant).

Figure 3: Overview of the ADME (Absorption, Distribution, Metabolism, Excretion) pathway for an orally administered drug.

-

Procedure: A single dose of the radiolabeled compound is administered to animals (typically rats). Urine, feces, and expired air (if volatile metabolites are expected) are collected over several days.

-

Analysis: The total radioactivity in each matrix is quantified to determine the primary routes and rate of excretion. Metabolite profiling is conducted on plasma, urine, and feces using techniques like radio-HPLC and LC-MS/MS to identify the chemical structures of the metabolites.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound in animal models is not well-documented in the public domain. However, by examining the data from other NK-1 receptor antagonists and understanding standard drug development protocols, we can infer a likely course of investigation. Future research would benefit from the public dissemination of preclinical ADME data for lanepitant to better understand its disposition and to inform the development of next-generation NK-1 receptor antagonists. A thorough characterization in rodent and non-rodent species, including determination of bioavailability, CNS penetration, metabolic pathways, and routes of excretion, is fundamental for any compound in this class.

References

- 1. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 5. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ineffectiveness of Lanepitant in Pain and Migraine: A Technical Whitepaper

Executive Summary

Lanepitant (B1674460) (LY303870), a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, was developed as a novel analgesic for a range of pain conditions, including migraine, osteoarthritis, and diabetic neuropathy. The rationale was based on the well-established role of Substance P (SP), the primary endogenous ligand for the NK-1 receptor, in nociceptive transmission and neurogenic inflammation. Preclinical studies in various animal models of pain demonstrated promising analgesic effects. However, despite a strong preclinical rationale, Lanepitant unequivocally failed to demonstrate clinical efficacy in multiple well-controlled Phase II and III clinical trials. This technical guide provides an in-depth analysis of the clinical trial data, experimental protocols, and underlying mechanistic theories to understand the disconnect between preclinical promise and clinical failure.

Mechanism of Action: The Substance P/NK-1 Receptor Pathway

Lanepitant is a competitive antagonist of the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor, predominantly coupled to Gαq, initiates a signaling cascade that is central to pain and inflammation.

Signaling Pathway

The activation of the NK-1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade results in neuronal depolarization, increased neuronal excitability, and the release of pro-inflammatory mediators. Lanepitant was designed to block this initial binding step, thereby preventing the downstream signaling responsible for pain transmission.

Clinical Trial Data: Consistent Lack of Efficacy

Lanepitant was evaluated in several randomized, double-blind, placebo-controlled trials for various pain indications. The collective results demonstrated a consistent and statistically significant lack of analgesic effect.

Osteoarthritis Pain

A study in patients with moderate to severe osteoarthritis pain of the lower limb failed to show any significant difference between various doses of Lanepitant and placebo. In contrast, the active comparator, naproxen, was statistically superior to both placebo and Lanepitant.[1][2]

| Trial ID / Reference | Indication | N | Treatment Arms | Primary Endpoint | Result | P-value |

| Goldstein DJ, et al. Clin Pharmacol Ther. 2000. | Osteoarthritis Pain | 214 | Lanepitant (10, 30, 100, 300 mg BID), Naproxen (375 mg BID), Placebo | Change in average pain intensity at week 1, 2, and 3 | No significant difference vs. Placebo. Naproxen was superior to Lanepitant and Placebo. | > 0.05 (vs. Placebo) |

Painful Diabetic Neuropathy

In a dose-response study involving patients with painful diabetic neuropathy, Lanepitant did not differ significantly from placebo in reducing daytime or nighttime pain intensity at any dose level over an 8-week period.[3]

| Trial ID / Reference | Indication | N | Treatment Arms | Primary Endpoint | Result | P-value |

| Goldstein DJ, et al. Clin Neuropharmacol. 2001. | Painful Diabetic Neuropathy | 93 | Lanepitant (50 mg QD, 100 mg QD, 200 mg BID), Placebo | Change in average daytime and nighttime pain intensity at 8 weeks | No significant difference vs. Placebo at any dose. | Not Significant |

Acute Migraine

A crossover study designed to evaluate Lanepitant for the acute treatment of migraine attacks found no statistically significant difference in the improvement of migraine pain at any time point up to 120 minutes for any of the tested doses compared to placebo.[4]

| Trial ID / Reference | Indication | N | Treatment Arms | Primary Endpoint | Result | P-value |

| Goldstein DJ, et al. Cephalalgia. 1997. | Acute Migraine | 40 (completers) | Lanepitant (30, 80, 240 mg), Placebo | Improvement in migraine pain at 30, 60, 90, and 120 minutes | No significant difference vs. Placebo at any time point. | Not Significant |

Migraine Prevention

A 12-week, double-blind study assessed the efficacy of daily Lanepitant for migraine prevention. The primary outcome, the proportion of patients with a 50% reduction in headache days, was not statistically significantly different between the Lanepitant and placebo groups.[5]

| Trial ID / Reference | Indication | N | Treatment Arms | Primary Endpoint | Result | P-value |

| Goldstein DJ, et al. Cephalalgia. 2001. | Migraine Prevention | 84 | Lanepitant (200 mg QD), Placebo | Response rate (≥50% reduction in headache days) at 12 weeks | No statistically significant difference in endpoint response rate. | P = 0.065 |

Experimental Protocols

The clinical development program for Lanepitant in pain and migraine involved rigorous, randomized, double-blind, placebo-controlled studies, often with an active comparator. The general methodologies are outlined below.

Osteoarthritis Pain Trial Methodology

-

Design: Parallel, randomized, double-blind, placebo- and active-controlled study over 3 weeks.

-

Participants: Outpatients (n=214) with a diagnosis of osteoarthritis of the knee or hip and moderate to severe pain.

-

Intervention: Patients were randomized to receive one of four doses of Lanepitant, naproxen, or placebo.

-

Efficacy Assessments: Pain intensity and pain relief were assessed using patient diaries and validated scales (e.g., Visual Analog Scale or Numerical Rating Scale). Patient Global Impression of change was also recorded.

-

Statistical Analysis: The primary analysis was a comparison of the change from baseline in the average pain intensity score between each Lanepitant group and the placebo group.

Migraine Prevention Trial Methodology

-

Design: 12-week, double-blind, parallel-group, placebo-controlled study.

-

Participants: Patients (n=84) meeting International Headache Society (IHS) criteria for migraine with or without aura, with a history of 2-6 migraine attacks per month.

-

Intervention: Patients were randomized to receive either Lanepitant 200 mg once daily or a matching placebo.

-

Efficacy Assessments: The primary endpoint was the responder rate, defined as the proportion of patients experiencing a ≥50% reduction in the frequency of migraine days during the last 4 weeks of treatment compared to baseline. Patients maintained daily headache diaries.

-

Statistical Analysis: The responder rates between the Lanepitant and placebo groups were compared using a chi-square test.

Analysis of Ineffectiveness: Key Hypotheses

The consistent failure of Lanepitant across multiple pain states, despite promising preclinical data, points to fundamental issues with the therapeutic hypothesis or the specific properties of the compound.

-

Poor Blood-Brain Barrier (BBB) Penetration: One of the most cited reasons for Lanepitant's failure is its potential for inadequate penetration into the central nervous system (CNS) in humans.[1][2] While effective at peripheral NK-1 receptors, the concentrations achieved in the brain and spinal cord may have been insufficient to modulate central pain processing pathways where Substance P is a key neurotransmitter.

-

Species Differences: The pharmacology of the NK-1 receptor and its role in pain processing may differ significantly between the rodent models used in preclinical testing and humans. This could lead to a successful preclinical profile that does not translate to clinical efficacy.

-

Redundancy of Pain Pathways: Pain is a complex phenomenon mediated by numerous neurotransmitters and pathways. It is plausible that in chronic pain states and migraine, the nervous system develops compensatory mechanisms, and blocking the NK-1 pathway alone is insufficient to produce a clinically meaningful analgesic effect. Other pathways, such as those involving CGRP, glutamate, and various ion channels, may play a more dominant role in humans than previously understood.

-

Neurogenic Inflammation Hypothesis: The failure in migraine trials specifically calls into question the centrality of the neurogenic inflammation hypothesis, at least as it pertains to NK-1 receptor activation. While Substance P can induce dural plasma extravasation in animal models, this may not be the primary driver of migraine pain in humans, or its contribution may be overshadowed by other mechanisms.[4]

Conclusion

The clinical development of Lanepitant serves as a significant case study in the challenges of translating preclinical neuroscience findings into effective therapeutics for pain and migraine. The data from multiple, well-designed clinical trials are unequivocal in their demonstration of Lanepitant's lack of efficacy. The likely reasons for this failure are multifactorial, including insufficient CNS exposure, fundamental species differences in the role of the Substance P/NK-1 pathway in pain, and the complex, redundant nature of pain signaling in humans. While the NK-1 receptor remains a valid target for other indications, such as chemotherapy-induced nausea and vomiting, the experience with Lanepitant and other NK-1 antagonists has largely redirected analgesic drug discovery efforts towards other targets. Future research in this area must prioritize a deeper understanding of human pain neurobiology and employ translational models with greater predictive validity for clinical outcomes.

References

- 1. Study of the analgesic effect of lanepitant in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose-response study of the analgesic effect of lanepitant in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Profile of Lanepitant Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lanepitant (B1674460) (LY303870) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Eli Lilly in the mid-1990s, it was investigated for various therapeutic applications, including analgesia for migraine, arthritis, and diabetic neuropathy.[1] Despite demonstrating high affinity for its intended target, the clinical development of lanepitant was halted due to a lack of efficacy in human trials, which was hypothesized to be a result of poor penetration of the blood-brain barrier.[1] This guide provides a detailed overview of the publicly available data concerning the off-target effects of lanepitant dihydrochloride. The primary focus of available literature has been on its high selectivity for the NK1 receptor over other tachykinin family receptors. Information regarding its interaction with a broader panel of unrelated receptors, ion channels, and enzymes is not extensively available in published literature, reflecting the common practices of preclinical safety assessment at the time of its development.

On-Target and Off-Target Selectivity

Lanepitant is characterized by its high affinity for the human NK1 receptor. Preclinical studies have established its significant selectivity against other related tachykinin receptors, namely the NK2 and NK3 receptors. This selectivity is a critical aspect of its pharmacological profile, as concurrent modulation of multiple tachykinin receptors could lead to a different spectrum of physiological effects.

The following table summarizes the quantitative data on the selectivity of lanepitant for the NK1 receptor over the NK2 and NK3 receptors.

| Target Receptor | Off-Target Receptor | Selectivity (Fold-Difference) | Experimental Basis |

| NK1 Receptor | NK2 Receptor | >50,000 | Functional antagonism in isolated rabbit vena cava |

| NK1 Receptor | NK3 Receptor | >50,000 | Functional antagonism in isolated guinea pig ileum |

Data extracted from Gitter et al. (1995), Journal of Pharmacology and Experimental Therapeutics.

Broader Off-Target Screening

A comprehensive search of published literature, including preclinical studies and clinical trial data, did not yield results from a broad-based off-target screening panel for lanepitant (e.g., a CEREP or Eurofins SafetyScreen panel). Such panels routinely assess the interaction of a compound with a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential safety liabilities. The absence of this data in the public domain is a significant limitation in fully characterizing the off-target profile of lanepitant.

There is no specific published data on the effect of lanepitant on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical safety concern in drug development due to the risk of cardiac arrhythmias. Standard preclinical safety pharmacology evaluations today include dedicated hERG assays.

Similarly, specific in vitro data on the inhibitory or inductive potential of lanepitant on major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is not available in the peer-reviewed literature. Such studies are crucial for predicting potential drug-drug interactions.

Clinical Safety and Tolerability

In multiple clinical trials for conditions such as migraine, osteoarthritis, and diabetic neuropathy, lanepitant was reported to be well-tolerated.[1][2][3] The most frequently reported adverse event was diarrhea.[1][3] No other significant or unexpected adverse events that would clearly indicate a specific off-target interaction were consistently reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the tachykinin receptor selectivity of lanepitant.

-

Objective: To determine the functional antagonistic activity of lanepitant at the NK1 receptor and assess its selectivity over the NK2 receptor.

-

Tissue Preparation:

-

Male New Zealand White rabbits are euthanized.

-

The thoracic vena cava is dissected and placed in a Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) gassed with 95% O2 / 5% CO2.

-

The endothelium is removed by gentle rubbing of the intimal surface.

-

The vena cava is cut into rings (3-4 mm in width).

-

-

Experimental Setup:

-

Vessel rings are mounted in organ baths containing Krebs-bicarbonate solution at 37°C.

-

Tissues are connected to isometric force transducers for continuous recording of tension.

-

A resting tension of 1.5 g is applied, and tissues are allowed to equilibrate for at least 60 minutes.

-

-

Procedure:

-

Cumulative concentration-response curves to the NK1 agonist Substance P (SP) and the NK2 agonist Neurokinin A (NKA) are generated.

-

Tissues are then incubated with lanepitant at various concentrations for a predetermined period (e.g., 30 minutes).

-

The concentration-response curves for SP and NKA are repeated in the presence of lanepitant.

-

-

Data Analysis:

-

The antagonistic potency is expressed as a pA2 value, calculated from the Schild plot of the dose-ratio for the NK1 agonist.

-

The lack of a significant shift in the NKA concentration-response curve at high concentrations of lanepitant is used to determine the selectivity ratio.

-

-

Objective: To quantify the antagonistic effect of lanepitant on NK1 receptor-mediated signaling.

-

Cell Culture:

-

A human cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U-373 MG human astrocytoma cells) is used.

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

-

-

Labeling:

-

Cells are labeled with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phospholipids.

-

-

Assay Procedure:

-

Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

-

Cells are then incubated with varying concentrations of lanepitant for a specified time.

-

The NK1 agonist, Substance P, is added to stimulate phosphoinositide hydrolysis.

-

The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid).

-

-

Quantification:

-

The total inositol phosphates ([3H]-IPs) are separated from free [3H]-myo-inositol using anion-exchange chromatography.

-

The amount of [3H]-IPs is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The ability of lanepitant to inhibit the SP-stimulated accumulation of [3H]-IPs is determined.

-

The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

-

Visualizations

Caption: On-target vs. potential off-target pathways of Lanepitant.

Conclusion

The available preclinical data strongly support the classification of lanepitant as a highly selective NK1 receptor antagonist, with minimal interaction with other tachykinin receptors like NK2 and NK3. This high degree of selectivity was a key finding in its early pharmacological characterization. However, a comprehensive understanding of its broader off-target profile is limited by the absence of publicly available data from extensive safety pharmacology screening panels that are standard in contemporary drug development. While clinical trials indicated that lanepitant is generally well-tolerated, the lack of detailed in vitro off-target data means that a complete risk assessment based on modern standards cannot be fully compiled from the existing literature. Future research or the release of previously unpublished data would be necessary to fully elucidate the interaction of lanepitant with a wider range of biological targets.

References

The Rise and Fall of Lanepitant: A Technical Review of a Promising NK-1 Receptor Antagonist

An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Trials of Lanepitant (B1674460) (LY303870)

Abstract

Lanepitant (LY303870), a potent and selective non-peptide neurokinin-1 (NK-1) receptor antagonist, emerged from the laboratories of Eli Lilly and Company as a promising therapeutic agent for a range of pain and inflammatory conditions. The rationale for its development was firmly rooted in the understanding of Substance P (SP) as a key mediator of nociception and neurogenic inflammation through its interaction with the NK-1 receptor. Preclinical studies demonstrated high binding affinity and efficacy in animal models of pain and inflammation. However, despite this early promise, Lanepitant ultimately failed to demonstrate sufficient efficacy in human clinical trials for migraine, osteoarthritis, and diabetic neuropathy, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery and development history of Lanepitant, detailing its mechanism of action, preclinical pharmacology, and the outcomes of its clinical evaluation. We present available quantitative data in structured tables, describe key experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Substance P/NK-1 Receptor Axis as a Therapeutic Target

Substance P, an undecapeptide of the tachykinin family, is a widely distributed neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Its biological effects, particularly in pain transmission and neurogenic inflammation, are primarily mediated through the activation of the G protein-coupled neurokinin-1 (NK-1) receptor.[1] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events, making this interaction a compelling target for the development of novel analgesic and anti-inflammatory drugs. Lanepitant was developed by Eli Lilly as a selective antagonist for this receptor, with the aim of blocking the downstream effects of Substance P.[2]

Mechanism of Action: Antagonism of the NK-1 Receptor

Lanepitant is a competitive antagonist of the NK-1 receptor.[3] By binding to the receptor, it prevents the endogenous ligand, Substance P, from activating it. This blockade disrupts the downstream signaling pathways that are typically initiated by Substance P binding.

The Substance P/NK-1 Receptor Signaling Pathway

The activation of the NK-1 receptor by Substance P leads to the engagement of heterotrimeric G proteins, primarily Gq and Gs. This initiates two main signaling cascades:

-

The Gq/Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

The Gs/Adenylyl Cyclase (AC) Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

These signaling events ultimately result in neuronal excitation, potentiation of NMDA receptor activity, and the release of pro-inflammatory mediators.[2][4]

Preclinical Development

Lanepitant underwent extensive preclinical evaluation to characterize its pharmacological profile.

In Vitro Binding Affinity

Radioligand binding assays were conducted to determine the affinity of Lanepitant for the NK-1 receptor.

| Compound | Preparation | Radioligand | KD (nM) | IC50 (nM) |

| Lanepitant (LY303870) | Guinea Pig Striatal Membranes | [3H]LY303870 | 0.22 | 0.56 |

Table 1: In Vitro Binding Affinity of Lanepitant for the NK-1 Receptor.[3]

A competitive radioligand binding assay was performed using membranes prepared from guinea pig striatum. The membranes were incubated with a fixed concentration of the radiolabeled Lanepitant analogue, [3H]LY303870, and increasing concentrations of unlabeled Lanepitant. Non-specific binding was determined in the presence of a high concentration of unlabeled ligand. The amount of bound radioactivity was measured, and the data were analyzed to calculate the equilibrium dissociation constant (KD) and the half-maximal inhibitory concentration (IC50).[3]

In Vivo Efficacy Models

Lanepitant demonstrated efficacy in preclinical models of pain and neurogenic inflammation.

This model is relevant to migraine pathophysiology. Electrical stimulation of the trigeminal ganglion in guinea pigs leads to plasma protein extravasation in the dura mater, a key feature of neurogenic inflammation. Lanepitant potently inhibited this process, demonstrating its ability to block the peripheral effects of Substance P release.[3]

Anesthetized guinea pigs were subjected to electrical stimulation of the trigeminal ganglion. A fluorescently labeled protein (e.g., Evans blue) was administered intravenously to quantify plasma extravasation. Following stimulation, the dura mater was removed, and the amount of extravasated dye was measured spectrophotometrically. The effect of Lanepitant, administered prior to stimulation, was assessed by comparing the extent of extravasation to that in vehicle-treated control animals.[5][6][7]

The formalin test is a model of tonic chemical pain that has two distinct phases: an early, acute phase reflecting direct nociceptor activation, and a late, inflammatory phase involving central sensitization. Lanepitant was shown to be effective in this model, suggesting its potential as an analgesic.[8][9]

A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. The animal's pain behavior, typically the amount of time spent licking the injected paw, is then observed and recorded during the early (0-5 minutes) and late (15-30 minutes) phases. The analgesic effect of a test compound, such as Lanepitant, administered prior to the formalin injection, is determined by the reduction in licking time compared to vehicle-treated controls.[1][2][8]

Clinical Development and Outcomes

Despite the promising preclinical data, Lanepitant's clinical development was marked by a series of disappointing results across multiple indications. The primary reason cited for these failures was the drug's poor penetration of the blood-brain barrier in humans.[2]

Migraine Prevention

A 12-week, double-blind, placebo-controlled study evaluated the efficacy of daily oral Lanepitant (200 mg) for the prevention of migraine.

| Outcome Measure | Lanepitant (n=42) | Placebo (n=42) | p-value |

| Endpoint Response Rate (≥50% reduction in headache days) | 41.0% | 22.0% | 0.065 |

| Response Rate at Month 3 | - | - | 0.045 |

Table 2: Efficacy Results of Lanepitant in Migraine Prevention.[10]

The study failed to meet its primary endpoint, with the response rate in the Lanepitant group not being statistically significantly greater than that in the placebo group.[10]

Patients meeting the International Headache Society criteria for migraine with or without aura were enrolled. Following a baseline period to establish migraine frequency, patients were randomized to receive either 200 mg of Lanepitant or a placebo daily for 12 weeks. The primary outcome was the proportion of patients with at least a 50% reduction in the number of headache days.[10]

Osteoarthritis Pain

A 3-week, randomized, double-blind study compared multiple doses of Lanepitant with naproxen (B1676952) and placebo for the treatment of moderate to severe osteoarthritis pain of the lower limb.

| Treatment Group | N | Mean Change in Average Pain Score from Baseline (Week 1) |

| Lanepitant (all doses) | ~143 | No significant difference from placebo |

| Naproxen (375 mg BID) | ~36 | Statistically significant reduction vs. placebo and Lanepitant (p < 0.05) |

| Placebo | ~35 | - |

Table 3: Efficacy Results of Lanepitant in Osteoarthritis Pain.[11]

Naproxen was found to be significantly more effective than both Lanepitant and placebo in reducing pain.[11]

Outpatients with moderate to severe lower-limb osteoarthritis pain were randomized to receive one of four doses of Lanepitant, naproxen (375 mg), or placebo. The initial single dose was followed by a twice-daily dosing regimen for the remainder of the 3-week study. Pain intensity was assessed using a patient-reported scale.[11]

Diabetic Neuropathy Pain

An 8-week, double-blind, placebo-controlled study assessed the dose-response of Lanepitant in patients with painful diabetic neuropathy.

| Treatment Group | N | Outcome |

| Lanepitant (50 mg/day) | 27 | No significant difference from placebo |

| Lanepitant (100 mg/day) | 27 | No significant difference from placebo |

| Lanepitant (200 mg BID) | 13 | No significant difference from placebo |

| Placebo | 26 | - |

Table 4: Efficacy Results of Lanepitant in Diabetic Neuropathy Pain.[9]

No dose of Lanepitant showed a statistically significant difference from placebo in relieving the pain associated with diabetic neuropathy.[9]

Patients with moderate to severe, bilateral, distal neuropathic pain were enrolled. After a lead-in period, they were randomized to one of three doses of Lanepitant or placebo for 8 weeks. The primary efficacy measures were patient-reported average daytime and nighttime pain intensity.[9]

Pharmacokinetics

Detailed human pharmacokinetic data for Lanepitant is not widely available in the public domain. Preclinical studies in guinea pigs indicated a long duration of action.[12] However, the clinical trial failures were largely attributed to insufficient central nervous system penetration in humans, suggesting that the pharmacokinetic profile, particularly brain bioavailability, was a critical limiting factor.

Synthesis

The chemical name for Lanepitant is N-[(R)-2-Indol-3-yl-1-[[N-(o-methoxybenzyl)acetamido]methyl]ethyl][1,4'-bipiperidine]-1'-acetamide. While a detailed, step-by-step synthesis protocol is proprietary to Eli Lilly, the synthesis has been described in the literature as "practical and enantiospecific". The structure suggests a multi-step synthesis involving the coupling of several key intermediates, including a protected L-tryptophan derivative, 1,4'-bipiperidine, and o-methoxybenzylamine.

Conclusion

The story of Lanepitant serves as a salient case study in drug development, highlighting the critical importance of translating promising preclinical findings into clinical efficacy. While the scientific rationale for targeting the Substance P/NK-1 receptor pathway for pain and inflammation remains strong, the failure of Lanepitant underscores the challenges of achieving adequate drug exposure at the target site in humans. The lack of significant clinical benefit, likely due to poor blood-brain barrier penetration, led to the cessation of its development for major analgesic indications. Despite its ultimate failure in these areas, the research into Lanepitant and other NK-1 receptor antagonists has contributed valuable knowledge to the field and paved the way for the development of other agents in this class for different therapeutic applications, such as antiemetics.

References

- 1. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. Dose-response study of the analgesic effect of lanepitant in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the analgesic effect of lanepitant in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lilly.com [lilly.com]

Lanepitant Dihydrochloride: A Technical Guide for NK-1 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanepitant dihydrochloride (B599025) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[3][4] This makes the NK-1 receptor a significant target for drug discovery and development. Lanepitant, by competitively blocking the binding of Substance P to the NK-1 receptor, serves as a valuable research tool for elucidating the receptor's role in these processes.[3][4] This technical guide provides an in-depth overview of Lanepitant dihydrochloride, its pharmacological properties, and its application in NK-1 receptor studies, complete with experimental protocols and data presented for the scientific community.

Physicochemical Properties and In Vitro Pharmacology

This compound is a small molecule with a monoisotopic molecular weight of 559.35 Da.[5] It is classified as a neurokinin-1 receptor antagonist.[5]

Binding Affinity and Potency

Lanepitant exhibits high affinity for the human NK-1 receptor. The following table summarizes its in vitro binding affinity and potency.

| Parameter | Value | Species | Reference |

| pIC₅₀ | 9.8 | Human | [6] |

| IC₅₀ | 1.5 x 10⁻¹⁰ M (0.15 nM) | Human | [6] |

Table 1: In Vitro Binding Affinity of Lanepitant for the Human NK-1 Receptor

In Vitro Selectivity

In Vivo Pharmacology

Lanepitant has been evaluated in various preclinical and clinical models to assess its efficacy in conditions thought to be mediated by the NK-1 receptor.

Preclinical Studies

A key in vivo model used to assess the central activity of NK-1 receptor antagonists is the gerbil foot-tapping response.[7] This behavior can be induced by the administration of an NK-1 receptor agonist and is inhibited by centrally-acting NK-1 antagonists.[7]

Clinical Studies

Lanepitant has been investigated in clinical trials for the prevention of migraine and the treatment of painful diabetic neuropathy.

| Indication | Dosage | Outcome | Reference |

| Migraine Prevention | 200 mg daily | Not statistically significantly greater than placebo in reducing migraine frequency. | [8] |

| Painful Diabetic Neuropathy | 50 mg daily, 100 mg daily, 200 mg twice daily | No significant difference from placebo in relieving pain. | [9] |

Table 2: Summary of Lanepitant Clinical Trial Outcomes

Despite being well-tolerated in these studies, Lanepitant did not demonstrate significant efficacy for these indications.[8][9]

NK-1 Receptor Signaling Pathways

The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric proteins.[6] Activation by Substance P leads to a cascade of intracellular events.

Figure 1: Simplified NK-1 Receptor Signaling Pathway and the Action of Lanepitant.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of Lanepitant and other NK-1 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NK-1 receptor.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the NK-1 receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled NK-1 receptor agonist (e.g., [³H]-Substance P), and varying concentrations of this compound. Include control wells with vehicle instead of Lanepitant for total binding and wells with an excess of a non-labeled NK-1 receptor agonist for non-specific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of Lanepitant. Plot the specific binding as a function of the Lanepitant concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation: Culture cells expressing the NK-1 receptor (e.g., CHO-K1 or HEK293 cells) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of an NK-1 receptor agonist (e.g., Substance P) to all wells to stimulate the receptor.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of Lanepitant by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of Lanepitant.

Gerbil Foot-Tapping Assay

This in vivo assay assesses the central nervous system activity of NK-1 receptor antagonists.

Methodology:

-

Animal Acclimation: Acclimate gerbils to the testing environment.

-

Drug Administration: Administer this compound or vehicle to the gerbils via an appropriate route (e.g., intraperitoneal or oral).

-

Agonist Challenge: After a predetermined time, administer a centrally-acting NK-1 receptor agonist (e.g., intracerebroventricularly) to induce the foot-tapping behavior.

-

Behavioral Observation: Observe and quantify the frequency and duration of the foot-tapping response over a specific period.

-

Data Analysis: Compare the foot-tapping response in the Lanepitant-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the NK-1 receptor. Its utility as a research tool is underscored by its application in a variety of in vitro and in vivo assays designed to probe the function of the NK-1 receptor. While clinical trials with Lanepitant have not demonstrated efficacy in migraine prevention or the treatment of diabetic neuropathy, the compound remains a valuable pharmacological probe for preclinical research into the diverse roles of the Substance P/NK-1 receptor system in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of Lanepitant in advancing our understanding of NK-1 receptor biology.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Lanepitant Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (B1674460) (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Developed initially for its potential analgesic and antiemetic properties, its clinical development was ultimately halted due to a lack of efficacy in human trials for migraine and neuropathic pain. Despite this, Lanepitant remains a valuable tool for preclinical research into the role of the NK-1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of Lanepitant dihydrochloride (B599025), including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Properties

Lanepitant is typically available as a dihydrochloride salt, and may also be found in a trihydrate form. The chemical properties of both are summarized below.

| Property | Value (Lanepitant Dihydrochloride) | Value (this compound Trihydrate) | Reference(s) |

| CAS Number | 170508-05-1 | 167678-33-3 | [1][2] |

| Molecular Formula | C₃₃H₄₇Cl₂N₅O₃ | C₃₃H₅₃Cl₂N₅O₆ | [1] |

| Molecular Weight | 632.66 g/mol | 686.71 g/mol | [1] |

| IUPAC Name | (R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride | (R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate | [3] |

| SMILES | COC1=CC=CC=C1CN(C(C)=O)C--INVALID-LINK--NC(CN4CCC(CC4)N5CCCCC5)=O.[H]Cl.[H]Cl | O=C(N--INVALID-LINK--CN(C(C)=O)CC3=CC=CC=C3OC)CN4CCC(N5CCCCC5)CC4.[H]Cl.[H]Cl.O.O.O | [1] |

| Appearance | Solid powder | Solid powder | [3] |

| Solubility | Slightly soluble in acetonitrile (B52724) and water (0.1-1 mg/ml) | Data not readily available | [4] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [3] |

Mechanism of Action: Antagonism of the NK-1 Receptor Signaling Pathway

Lanepitant exerts its pharmacological effects by competitively blocking the binding of Substance P (SP), the endogenous ligand, to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK-1 receptor initiates a downstream signaling cascade that is implicated in pain transmission, inflammation, and emesis.

The canonical signaling pathway initiated by Substance P binding to the NK-1 receptor is as follows:

-

Ligand Binding: Substance P binds to the extracellular domain of the NK-1 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gαq.

-

Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates a variety of intracellular proteins, leading to the modulation of cellular activity, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

Lanepitant, as a competitive antagonist, binds to the NK-1 receptor but does not elicit this downstream signaling cascade. By occupying the binding site, it prevents Substance P from activating the receptor, thereby inhibiting its physiological effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Lanepitant's interaction with the NK-1 receptor.

| Parameter | Value | Species | Assay Type | Reference(s) |

| Kᵢ | 0.15 nM | Not Specified | Radioligand Binding Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Lanepitant.

In Vitro NK-1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of Lanepitant for the NK-1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

This compound.

-

Non-labeled Substance P (for determining non-specific binding).

-